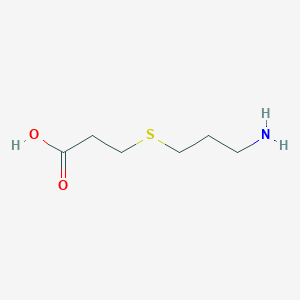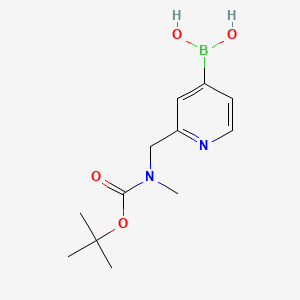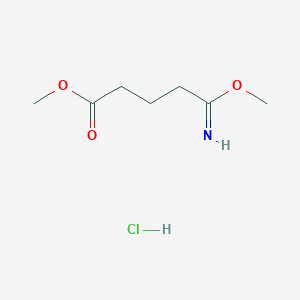![molecular formula C13H22BFO2 B13461822 2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13461822.png)
2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-Fluoroethyl)bicyclo[111]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural properties, which include a highly strained bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound can be achieved through the same synthetic routes mentioned above, with optimization for large-scale synthesis. The use of photoredox catalysis and other advanced techniques can further enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bicyclo[1.1.1]pentane derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors in a manner similar to other bicyclo[1.1.1]pentane derivatives. These interactions can modulate biological pathways and lead to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(bicyclo[1.1.1]pentan-1-yl)-4-bromo-2H-1,2,3-triazole
- 2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
What sets 2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from similar compounds is its specific functional groups, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C13H22BFO2 |
|---|---|
Peso molecular |
240.12 g/mol |
Nombre IUPAC |
2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H22BFO2/c1-10(2)11(3,4)17-14(16-10)13-7-12(8-13,9-13)5-6-15/h5-9H2,1-4H3 |
Clave InChI |
FCEGSMQSPFGLSZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13461741.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride](/img/structure/B13461756.png)
![4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13461763.png)

![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B13461771.png)

![2-[1-(cyclopropylmethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13461779.png)
methyl}azetidine-1-carboxylate](/img/structure/B13461784.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B13461791.png)
![Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13461793.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(fluorosulfonyl)phenyl]propanoic acid](/img/structure/B13461795.png)


